AZD4619

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

549494-39-5 |

|---|---|

分子式 |

C26H28O7S2 |

分子量 |

516.6 g/mol |

IUPAC 名称 |

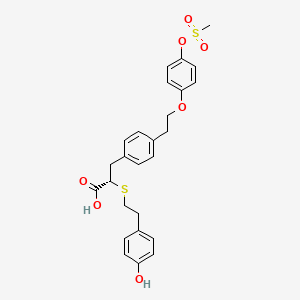

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |

InChI |

InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1 |

InChI 键 |

PGZGQQFVPOZCAQ-VWLOTQADSA-N |

手性 SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O |

规范 SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AZD4619

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] While initially investigated for its potential lipid-lowering effects, clinical development revealed a significant species-specific impact on the liver. In human subjects, administration of this compound led to elevated serum levels of alanine (B10760859) aminotransferase (ALT), a key biomarker for liver injury. However, this elevation was not associated with other signs of hepatotoxicity.[1] The primary mechanism underlying this observation is the PPARα-mediated transcriptional activation of the alanine aminotransferase-1 (ALT1) gene specifically in human hepatocytes.[1] This phenomenon was not observed in preclinical rat studies, highlighting a critical species difference in the response to this compound.[1] This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by available preclinical and clinical data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: PPARα Agonism and ALT1 Induction

This compound functions as a direct agonist for PPARα. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The unexpected elevation of serum ALT in human subjects treated with this compound is a direct consequence of this mechanism. In human hepatocytes, the this compound-activated PPARα/RXR heterodimer binds to a functional PPRE in the proximal promoter of the ALT1 gene. This binding event initiates the transcription of the ALT1 gene, leading to increased synthesis of ALT1 protein and its subsequent release into the bloodstream.[1]

A crucial aspect of this compound's pharmacology is the species-specific nature of this effect. In contrast to human hepatocytes, this compound does not induce ALT1 gene expression in rat hepatocytes. This is attributed to a significantly lower potency of this compound for the rat PPARα receptor compared to the human ortholog.[1]

Data Presentation

Preclinical and Clinical Observations

While specific binding affinities (Ki) and potency values (EC50/IC50) for this compound are not publicly available in the reviewed literature, the following tables summarize the key findings from preclinical and clinical investigations.

Table 1: Species-Specific Effects of this compound on ALT1 Expression

| Species | In Vitro Model | This compound Effect on ALT1 Expression | Reference |

| Human | Primary Hepatocytes | Dose-dependent increase in protein expression | [1] |

| Rat | Primary Hepatocytes | No significant effect on protein expression | [1] |

Table 2: Clinical Trial Data for this compound

| Parameter | Value | Reference |

| Dosing Regimen | 0.5 mg and 5 mg daily for 21 days | |

| Steady-State Cmax (5 mg dose) | 0.40 µM | |

| Steady-State AUC0-24h (5 mg dose) | 0.83 µM*h | |

| Onset of ALT Elevation | Within the 21-day treatment period | |

| Other Liver Injury Markers | No significant elevation | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the core signaling pathway activated by this compound in human hepatocytes.

Experimental Workflow for Investigating this compound's Effect on ALT1 Expression

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on ALT1 gene and protein expression in primary human hepatocytes.

Experimental Protocols

Primary Human Hepatocyte Culture and Treatment

-

Cell Sourcing: Obtain cryopreserved primary human hepatocytes from a reputable commercial vendor.

-

Thawing: Rapidly thaw hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

-

Cell Plating: Centrifuge the cell suspension to pellet the hepatocytes. Resuspend the pellet in fresh plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells on collagen-coated culture plates at a recommended seeding density.

-

Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere with 5% CO2. After attachment (typically 4-6 hours), replace the plating medium with hepatocyte culture medium.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations for a dose-response study. Replace the medium in the hepatocyte cultures with the this compound-containing medium and incubate for the desired time period (e.g., 24-48 hours).

Luciferase Reporter Gene Assay for PPARα Activation

-

Cell Line: Utilize a suitable human cell line (e.g., HepG2) that has been transiently or stably transfected with two plasmids:

-

A PPARα expression vector.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a known PPARα agonist (positive control) for 18-24 hours.

-

Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized data as a function of this compound concentration to determine the EC50 value.

Western Blot for ALT1 Protein Expression

-

Protein Extraction: After treatment with this compound, wash the primary human hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human ALT1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in ALT1 protein expression.

Conclusion

This compound is a selective PPARα agonist with a well-defined, albeit species-specific, mechanism of action concerning the induction of ALT1. The elevation of serum ALT in humans appears to be a direct pharmacological effect of PPARα activation on the ALT1 gene promoter, rather than a sign of overt hepatotoxicity. This case highlights the importance of understanding species differences in drug metabolism and response during preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers investigating the molecular pharmacology of this compound and other PPARα agonists.

References

AZD4619: A Technical Overview of a Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. As a member of the fibrate class of drugs, PPARα agonists are of significant interest in the development of therapeutics for dyslipidemia and related cardiovascular diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and relevant experimental methodologies.

Core Data Summary

Despite extensive investigation, specific quantitative data on the binding affinity (Kᵢ or IC₅₀) and activation potency (EC₅₀) of this compound for human PPARα, as well as its selectivity against PPARγ and PPARδ, are not publicly available in peer-reviewed literature or public databases. The following table summarizes the known qualitative and semi-quantitative information.

| Parameter | Species | Value | Remarks |

| Receptor Activity | Human | Potent Agonist | |

| Selectivity | Human vs. Rat | >100-fold more potent on human PPARα | Based on a PPARα-GAL4 reporter gene assay[1][2]. |

| Binding Affinity (Kᵢ) | Human | Data not publicly available | |

| Activation Potency (EC₅₀) | Human | Data not publicly available | |

| Selectivity (vs. PPARγ) | Human | Data not publicly available | |

| Selectivity (vs. PPARδ) | Human | Data not publicly available |

Mechanism of Action and Signaling Pathway

This compound, as a PPARα agonist, modulates gene expression by binding to and activating the PPARα receptor. The canonical signaling pathway is initiated when the ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription.

The genes regulated by PPARα are primarily involved in fatty acid metabolism, including uptake, β-oxidation, and transport. Activation of PPARα can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective PPARα agonists like this compound.

Radioligand Binding Assay (Hypothetical for this compound)

This assay would be used to determine the binding affinity (Kᵢ) of this compound for the PPARα receptor.

Objective: To quantify the affinity of this compound for the human PPARα ligand-binding domain (LBD).

Materials:

-

Recombinant human PPARα-LBD

-

Radiolabeled PPARα ligand (e.g., [³H]-GW7647)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1 mM EDTA)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

A constant concentration of recombinant human PPARα-LBD and the radiolabeled ligand are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium (e.g., 2 hours at room temperature).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

PPARα Reporter Gene Assay

This cell-based assay is used to measure the functional potency (EC₅₀) of this compound in activating PPARα-mediated gene transcription.

Objective: To determine the concentration of this compound required to elicit a half-maximal transcriptional response via the human PPARα receptor.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or HepG2)

-

An expression vector containing the human PPARα gene.

-

A reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase).

-

A transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter vector.

-

After transfection, cells are plated in 96-well plates and allowed to adhere.

-

Cells are then treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

-

Following treatment, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the luciferase activity and thus PPARα activation, is measured using a luminometer.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Selectivity Profile

A key characteristic of this compound is its selectivity for the human PPARα receptor, particularly in comparison to the rodent ortholog. A study demonstrated that this compound is over 100-fold more potent at activating human PPARα than rat PPARα in a reporter gene assay[1][2]. This species-specific difference in activity is a critical consideration in the translation of preclinical findings from rodent models to human clinical trials.

The selectivity of this compound against other human PPAR subtypes, namely PPARγ and PPARβ/δ, has not been quantitatively reported in the public domain. A comprehensive selectivity profile is essential for understanding the potential for off-target effects and for guiding the therapeutic application of the compound.

Clinical Development and Observations

A clinical trial involving this compound revealed an unexpected increase in serum alanine (B10760859) aminotransferase (ALT) levels in human subjects, a biomarker often associated with liver injury. However, further investigation suggested that this was not due to hepatotoxicity but rather a species-specific induction of the ALT1 gene by this compound through PPARα activation in humans, an effect not observed in rats[1][2]. This highlights the importance of understanding species differences in PPARα pharmacology during drug development.

Conclusion

This compound is a selective agonist of human PPARα with a significantly lower potency for the rat ortholog. While its mechanism of action through the canonical PPARα signaling pathway is well-understood, a comprehensive public dataset on its binding affinity and selectivity against other PPAR subtypes is currently lacking. The clinical observation of elevated ALT levels due to species-specific gene induction underscores the complexities of translating preclinical data for this class of compounds. Further research and disclosure of quantitative pharmacological data would be invaluable for the scientific community to fully assess the therapeutic potential and safety profile of this compound.

References

- 1. The peroxisome proliferator-activated receptor α agonist, this compound, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peroxisome proliferator-activated receptor α agonist, this compound, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels. [publications.scilifelab.se]

AZD4619: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its development was discontinued, but the story of its discovery and early clinical assessment provides valuable insights into PPARα agonism and species-specific drug responses. This technical guide details the available information on this compound, from its chemical synthesis to its mechanism of action and the clinical observations that ultimately led to the cessation of its development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. PPARα, in particular, is a key regulator of lipid metabolism and has been a target for the development of drugs to treat dyslipidemia. This compound was developed by AstraZeneca as a potent and selective PPARα agonist.

Discovery and Synthesis

The discovery of this compound stemmed from research into novel PPARα modulators. While the specific high-throughput screening and lead optimization cascade for this compound is not publicly detailed, the chemical synthesis of related compounds is available through patent literature.

Chemical Structure

IUPAC Name: 2-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(4-{2-[(4-methyl-2-sulfanylphenyl)oxy]ethyl}phenyl)propanoic acid

Chemical Formula: C₂₇H₃₀O₆S₂

Molecular Weight: 514.65 g/mol

Synthesis

Detailed synthetic protocols for this compound are not publicly available. The following is a generalized synthetic scheme based on related compounds and would require further optimization for the specific synthesis of this compound.

Mechanism of Action

This compound is a selective agonist of PPARα. Upon binding to PPARα, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key discovery regarding this compound's mechanism of action came from the investigation into an unexpected clinical finding.

Preclinical Development

In Vitro Studies

A pivotal preclinical study investigated the effects of this compound on hepatocytes.

Experimental Protocol: Hepatocyte Treatment and Gene Expression Analysis

-

Cell Culture: Primary human and rat hepatocytes were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

RNA Extraction and qRT-PCR: Total RNA was extracted from the hepatocytes, and quantitative real-time PCR was performed to measure the mRNA levels of the ALT1 gene.

-

Western Blotting: Protein lysates were prepared, and Western blotting was conducted to detect the levels of ALT1 protein.

Results:

The study demonstrated that this compound significantly increased the expression of the ALT1 gene and protein in human hepatocytes in a dose-dependent manner. In contrast, no such effect was observed in rat hepatocytes. This species-specific effect was attributed to a higher potency of this compound for human PPARα compared to rat PPARα.

| Species | Cell Type | This compound Effect on ALT1 Expression |

| Human | Primary Hepatocytes | Significant Increase |

| Rat | Primary Hepatocytes | No Significant Change |

Table 1: Species-Specific Effect of this compound on ALT1 Expression in Hepatocytes.

In Vivo Studies

Publicly available data on the in vivo efficacy and comprehensive toxicology of this compound in animal models is limited.

Clinical Development

This compound entered early-stage clinical trials. However, its development was halted due to findings from these studies.

Clinical Trial Observations

In a clinical trial involving human subjects, administration of this compound led to an unexpected elevation of serum alanine (B10760859) aminotransferase (ALT) levels. Importantly, this increase in ALT was not accompanied by other markers of liver injury, suggesting a mechanism other than direct hepatotoxicity.

The preclinical in vitro findings provided a plausible explanation for this clinical observation: the increased serum ALT was likely a result of PPARα-mediated induction of ALT1 gene expression in the liver, rather than cellular damage.

| Parameter | Observation | Implication |

| Serum ALT | Elevated | Potential for liver effects |

| Other Liver Injury Markers | Unchanged | Suggests non-hepatotoxic mechanism |

Table 2: Key Clinical Observations for this compound.

Discontinuation of Development

The development of this compound was ultimately discontinued. While the elevation in serum ALT was likely not indicative of direct liver damage, the finding presented a significant challenge for further clinical development and regulatory approval. The potential for misinterpretation of this biomarker elevation in broader patient populations, and the complexities of monitoring, likely contributed to the decision to halt the program.

Conclusion

The story of this compound highlights the critical importance of understanding species-specific drug responses and the underlying molecular mechanisms of off-target or unexpected effects. While a potent and selective PPARα agonist, the induction of ALT1 in humans presented a significant hurdle that could not be overcome in the context of clinical development. The research conducted on this compound has, however, contributed to a deeper understanding of PPARα signaling and its role in regulating hepatic gene expression, providing valuable lessons for future drug discovery and development in this area.

AZD4619: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4619, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental profile of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, orally bioavailable small molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |

| CAS Number | 1067247-60-2 |

| Chemical Formula | C₂₇H₃₀O₆S₂ |

| Molecular Weight | 514.65 g/mol |

| SMILES | Cc1ccc(CCSC(Cc2ccc(CCOC(c3ccc(OS(C)(=O)=O)cc3))cc2)C(O)=O)cc1 |

| InChI Key | CIHMPKKTGUOBBS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Solubility | Soluble in DMSO | |

| Hydrogen Bond Acceptors | 6 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

Pharmacokinetic Properties

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound. A summary of key parameters is provided below.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Notes |

| Bioavailability | Rat | Not specified | No effect on serum ALT activity levels observed in a rat toxicity study. |

| Cmax (at 5 mg daily dose) | Human | 0.40 µM | Steady state reached within 4 days. |

| Tmax | Human | ~1 hour | Rapidly absorbed after single and repeated dosing. |

| Plasma Protein Binding | Not specified | Data not available | |

| Metabolism | Not specified | Data not available | |

| Excretion | Not specified | Data not available |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and reversible agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

One of the key identified mechanisms of action for this compound in humans involves the transcriptional activation of the Alanine Aminotransferase 1 (ALT1) gene. This effect is species-specific, with a more than 100-fold higher potency observed for human PPARα compared to rat PPARα. This selectivity explains the clinical observation of elevated serum ALT levels in humans treated with this compound, an effect not seen in corresponding rat toxicology studies.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency and efficacy of compounds as PPARα agonists.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh7) or other suitable cell lines are cultured in appropriate media.

-

Transfection: Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the compound concentration to determine the EC₅₀ value.

ALT1 Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the change in ALT1 mRNA levels in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Primary human hepatocytes are cultured and treated with different concentrations of this compound or a vehicle control for a defined period.

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the human ALT1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of ALT1 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a valuable research tool for investigating the role of PPARα in various physiological and pathological processes. Its high potency and species-selective effects on ALT1 gene expression make it a particularly interesting compound for studies on liver function and drug-induced liver injury. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological activities of this compound.

AZD4619: A Technical Overview of a Selective PPARα Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Developed for potential therapeutic applications, this compound has been the subject of preclinical and clinical investigations. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, mechanism of action, and available experimental data.

Synonyms and Alternative Names

A clear identification of a compound is critical in research and development. This compound is also known by the following identifiers:

| Identifier Type | Value |

| Alternative Name | AZ11942571 |

| Systematic Name | 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |

| CAS Number | 1067247-60-2 |

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its effects by activating PPARα. Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation.

Experimental Data

Clinical Trial Findings

A clinical trial involving this compound revealed an unexpected, species-specific effect on liver enzymes. In healthy human subjects administered this compound, a dose-dependent increase in serum alanine (B10760859) aminotransferase (ALT) levels was observed.[1] This effect was not seen in preceding rat toxicity studies.[1]

| Dose | Number of Subjects with Increased ALT | Pharmacokinetic Parameters (Day 21) |

| 0.5 mg daily | 1 out of 15 | Not Reported |

| 5 mg daily | 5 out of 15 | Cmax: 0.40 µM AUC (0-24h): 0.83 µM·h |

Table 1: Summary of clinical trial data for this compound administered for 21 days.[1]

In Vitro Studies in Hepatocytes

To investigate the mechanism behind the clinical observations, in vitro studies were conducted on primary human and rat hepatocytes. These studies demonstrated that this compound induced a dose-dependent increase in ALT1 protein expression in human hepatocytes, an effect that was absent in rat hepatocytes.[1] This finding suggests a direct transcriptional regulation of the human ALT1 gene by this compound through PPARα activation.

Experimental Protocols

Western Blot Analysis for ALT1 Protein Expression

This protocol describes the methodology used to determine the effect of this compound on ALT1 protein levels in primary hepatocytes.

-

Cell Culture and Treatment: Primary human and rat hepatocytes are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ALT1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity

This assay is used to assess the transcriptional activation of the ALT1 gene promoter by this compound.

-

Plasmid Constructs: A reporter plasmid is constructed by cloning the promoter region of the human or rat ALT1 gene upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase, is used for normalization of transfection efficiency.

-

Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with the ALT1 promoter-luciferase reporter plasmid and the control plasmid.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency. The fold induction of promoter activity is then calculated by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a selective PPARα agonist that has demonstrated clear target engagement in both preclinical and clinical settings. The unexpected finding of elevated ALT levels in humans, driven by the transcriptional activation of the ALT1 gene, highlights the importance of understanding species-specific drug responses. The data and protocols presented in this guide provide a valuable resource for researchers and professionals involved in the development of PPARα-targeting therapeutics. Further investigation into the downstream effects of ALT1 induction and the broader implications for drug safety assessment is warranted.

References

AZD4619: A Technical Overview of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible orally bioavailable Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2][3] As a modulator of lipid metabolism and inflammation, PPARα is a significant target in drug development. However, clinical investigations with this compound revealed unexpected elevations in serum alanine (B10760859) aminotransferase (ALT) levels in human subjects, a common biomarker for liver injury, without other signs of hepatic damage.[1][2][4] This finding prompted further research into the species-specific effects of the compound, revealing a significant disparity between its activity in human and rat models. This technical guide provides an in-depth summary of the in vitro and in vivo effects of this compound, with a focus on the molecular mechanisms underlying its species-specific induction of ALT1.

Core Mechanism of Action

This compound functions as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

In Vitro Effects: Human vs. Rat Hepatocytes

The primary in vitro studies on this compound have focused on its effects on primary hepatocytes from humans and rats to elucidate the mechanism behind the clinical observation of elevated serum ALT.

Quantitative Data Summary

| Parameter | Human Primary Hepatocytes | Rat Primary Hepatocytes | Reference |

| ALT1 Protein Expression | Dose-dependent increase | No effect | [1][4] |

| ALT1 Gene Promoter Induction | Dose-dependent induction | No induction | [1][4] |

| Potency on PPARα (in reporter gene assays) | >100-fold more potent | Less potent | [1][4] |

Experimental Protocols

Primary Hepatocyte Culture:

-

Source: Cryopreserved primary hepatocytes from human and male Sprague-Dawley rat donors.

-

Seeding: Hepatocytes were seeded on collagen-coated plates.

-

Medium: Williams' E medium supplemented with fetal bovine serum, penicillin-streptomycin, hydrocortisone, and insulin.

-

Treatment: After a 24-hour attachment period, cells were treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

Western Blotting for ALT1 Protein Expression:

-

Cell Lysis: Treated hepatocytes were lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for ALT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity:

-

Plasmid Construction: The promoter regions of the human and rat ALT1 genes were cloned into a luciferase reporter vector (e.g., pGL3).

-

Transfection: Human hepatoma cells (e.g., HepG2) were transiently co-transfected with the ALT1 promoter-luciferase construct, a PPARα expression vector, and a control vector (e.g., Renilla luciferase) for normalization.

-

Treatment: Transfected cells were treated with various concentrations of this compound.

-

Luciferase Measurement: After treatment, cell lysates were assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The relative luciferase activity was calculated as the ratio of firefly to Renilla luciferase activity.

In Vivo Effects: Human Clinical Trial vs. Rat Toxicity Study

The in vivo effects of this compound have been investigated in both human clinical trials and preclinical rat toxicity studies, revealing a stark contrast in the response of serum ALT levels.

Quantitative Data Summary

| Parameter | Human Volunteers (Clinical Trial) | Rats (Toxicity Study) | Reference |

| Serum ALT Activity | Increased | No effect | [1][2][4] |

Experimental Protocols

Rat Toxicity Study:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: this compound was administered orally at various dose levels for a specified period.

-

Sample Collection: Blood samples were collected at predetermined time points for measurement of serum ALT activity.

-

Analysis: Serum ALT levels were measured using standard clinical chemistry analyzers.

Human Clinical Trial:

-

Study Population: Healthy human volunteers.

-

Dosing: Participants received oral doses of this compound.

-

Monitoring: Blood samples were collected throughout the study to monitor serum ALT levels and other markers of liver function.

-

Analysis: Serum ALT activity was measured using standard clinical laboratory methods.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway leading to ALT1 gene expression.

Caption: Workflow for investigating this compound effects.

Discussion and Conclusion

The collective in vitro and in vivo data strongly indicate that this compound induces ALT1 expression in a species-specific manner, with a pronounced effect in humans and a negligible effect in rats.[1][2][4] This discrepancy is primarily due to the significantly higher potency of this compound for human PPARα compared to its rat ortholog.[1][4] The activation of human PPARα by this compound leads to the transcriptional upregulation of the ALT1 gene, resulting in increased ALT1 protein synthesis and subsequent elevation of serum ALT levels.

These findings have critical implications for the preclinical to clinical translation of PPARα agonists. The rat model, in this case, was not predictive of the human response regarding ALT elevation. This underscores the importance of utilizing human-based in vitro systems, such as primary human hepatocytes and reporter gene assays with the human target receptor, early in the drug discovery process to identify potential species-specific effects. The case of this compound serves as a valuable example of how mechanistic toxicological studies can elucidate unexpected clinical findings and guide the development of safer and more effective therapeutics.

References

- 1. The peroxisome proliferator-activated receptor α agonist, this compound, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medkoo.com [medkoo.com]

- 4. spandidos-publications.com [spandidos-publications.com]

Unraveling the Species-Specific Activity of AZD4619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4619, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, has demonstrated notable species-specific activity, particularly in its effects on hepatic alanine (B10760859) aminotransferase-1 (ALT1). This technical guide provides an in-depth analysis of the differential activity of this compound in human versus rat hepatocytes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows. Understanding these species-specific differences is critical for the preclinical evaluation and clinical development of PPARα agonists.

Data Presentation: Species-Specific Activity of this compound

The differential response to this compound between human and rat models is primarily attributed to its varying potency on the PPARα receptor in each species. This leads to a significant difference in the induction of the ALT1 gene, a key biomarker for liver function.

| Parameter | Human | Rat | Reference |

| PPARα Agonist Potency | >100-fold more potent | Baseline | [1][2] |

| ALT1 Protein Expression | Dose-dependent increase | No effect | [1][2] |

| ALT1 Gene Promoter Induction | Dose-dependent induction | No induction | [1][2] |

Signaling Pathway of this compound-Mediated ALT1 Induction

The mechanism by which this compound induces ALT1 expression in human hepatocytes is a direct consequence of its high-potency activation of human PPARα. The binding of this compound to PPARα initiates a signaling cascade that results in the transcriptional activation of the ALT1 gene.

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the species-specific activity of this compound.

Primary Hepatocyte Culture and Treatment

Objective: To compare the effects of this compound on primary hepatocytes from different species.

Protocol:

-

Isolation: Isolate primary hepatocytes from human and rat liver tissue using a two-step collagenase perfusion method.

-

Plating: Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium.

-

Treatment: After cell attachment, treat the hepatocytes with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: Following incubation, harvest the cells for downstream analysis (protein or RNA extraction).

Western Blot Analysis for ALT1 Protein Expression

Objective: To quantify the changes in ALT1 protein levels in response to this compound treatment.

Protocol:

-

Protein Extraction: Lyse the treated primary hepatocytes in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for ALT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ALT1 Promoter-Luciferase Reporter Gene Assay

Objective: To assess the transcriptional activation of the ALT1 gene promoter by this compound.

Protocol:

-

Vector Construction: Clone the human and rat ALT1 gene promoters into a luciferase reporter vector.

-

Transfection: Transfect the reporter constructs into a suitable cell line (e.g., HepG2).

-

Treatment: Treat the transfected cells with different concentrations of this compound.

-

Lysis and Assay: After treatment, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalization: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for transfection efficiency.

PPARα-GAL4 Reporter Gene Assay

Objective: To determine the species-specific potency of this compound on PPARα.

Protocol:

-

Vector Construction: Create chimeric receptors by fusing the ligand-binding domain of human and rat PPARα to the GAL4 DNA-binding domain.

-

Co-transfection: Co-transfect these chimeric receptor constructs with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase) into a suitable cell line.

-

Treatment: Treat the co-transfected cells with a range of this compound concentrations.

-

Assay: Measure the reporter gene activity as described in the luciferase reporter gene assay protocol.

-

Analysis: Determine the EC50 values for human and rat PPARα activation by this compound.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the key experimental procedures used to investigate the species-specific activity of this compound.

Conclusion

The species-specific activity of this compound is a clear example of the importance of interspecies differences in drug metabolism and response. The significantly higher potency of this compound on human PPARα compared to its rat counterpart leads to the induction of ALT1 in human hepatocytes, an effect not observed in rats. This detailed understanding, derived from the experimental approaches outlined in this guide, is crucial for the accurate interpretation of preclinical data and the informed design of clinical trials for PPARα agonists. The provided methodologies and workflows serve as a valuable resource for researchers in the field of drug development and safety assessment.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The peroxisome proliferator-activated receptor α agonist, this compound, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD4619 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. This technical guide provides an in-depth overview of the known downstream signaling pathways modulated by this compound. The primary focus is on its dual role as a lipid-lowering agent and an inducer of alanine (B10760859) aminotransferase 1 (ALT1) expression in humans, a species-specific effect. This document summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental methodologies for relevant assays, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: PPARα Agonism

This compound functions as a selective agonist for PPARα.[1][2] Upon binding, this compound induces a conformational change in the PPARα receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The potency of this compound is significantly higher for human PPARα compared to its rodent counterpart, which underlies the species-specific effects observed in clinical and preclinical studies.[3][4]

Table 1: Potency of this compound on Human and Rat PPARα

| Species | Receptor | EC50 (µM) |

| Human | PPARα | 0.10[3] |

| Rat | PPARα | 10.3[3] |

Downstream Signaling Pathways

The downstream effects of this compound are a direct consequence of PPARα activation and the subsequent transcriptional regulation of its target genes. The two most prominently documented pathways are the intended pharmacological pathway related to lipid metabolism and a species-specific pathway leading to the induction of ALT1.

Lipid Metabolism and Triglyceride Reduction

A primary pharmacological effect of PPARα agonists, including this compound, is the reduction of plasma triglycerides.[3] This is achieved through the coordinated regulation of genes involved in multiple aspects of lipid homeostasis.

-

Fatty Acid Uptake and Oxidation: PPARα activation upregulates the expression of genes involved in the transport of fatty acids into cells (e.g., CD36) and their subsequent transport into mitochondria for β-oxidation (e.g., Carnitine Palmitoyltransferase 1 and 2 - CPT1/2). It also induces the expression of enzymes directly involved in the β-oxidation spiral.

-

Lipoprotein Metabolism: PPARα activation influences the levels of circulating lipoproteins. It increases the expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, components of High-Density Lipoprotein (HDL), which is associated with reverse cholesterol transport. Furthermore, it enhances the activity of Lipoprotein Lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL), and decreases the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This concerted action leads to a significant reduction in circulating triglycerides.

Species-Specific Induction of Alanine Aminotransferase 1 (ALT1)

A notable downstream effect of this compound observed in humans is the asymptomatic elevation of serum alanine aminotransferase (ALT).[1][3] This has been attributed to the direct transcriptional induction of the ALT1 gene in hepatocytes.[3] This effect is not observed in rats, a discrepancy explained by the significantly lower potency of this compound for rat PPARα.[3][4]

The human ALT1 gene promoter contains a functional PPRE, which, upon binding of the this compound-activated PPARα/RXR heterodimer, leads to increased transcription of ALT1 mRNA and subsequent synthesis of the ALT1 protein.[3]

Quantitative Data Summary

Table 2: this compound Phase I Clinical Trial Data (Healthy Volunteers)

| Parameter | Dosage | Observation |

| Pharmacokinetics | ||

| Cmax (steady state) | 5 mg/day | ~0.40 µM[3] |

| Pharmacodynamics | ||

| Serum Triglycerides | 0.5 mg/day & 5 mg/day | ~30% decrease[3] |

| Serum ALT | 0.5 mg/day | Elevated in 1 of 15 subjects[3] |

| 5 mg/day | Elevated in 5 of 15 subjects[3] |

Table 3: this compound In Vitro Efficacy Data

| Assay | Cell Type/System | Concentration | Result |

| ALT1 Promoter Activity | Human Hepatoma Cells (HuH-7) | 100 - 1000 nM | Statistically significant increase[3] |

| ALT1 Protein Expression | Primary Human Hepatocytes | Dose-dependent | Increased expression[3][5] |

| ALT1 Promoter Activity | Rat Hepatoma Cells (MH1C1) | 10 - 10,000 nM | No change[3] |

| ALT1 Protein Expression | Primary Rat Hepatocytes | Equivalent to human | No change[3] |

Experimental Protocols

Western Blot for ALT1 Protein Expression

This protocol describes a representative method for assessing ALT1 protein expression in primary human hepatocytes following treatment with this compound.

-

Cell Culture and Treatment: Plate primary human hepatocytes in collagen-coated 6-well plates. After attachment, treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALT1 (e.g., rabbit anti-human ALT1) overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the ALT1 signal to the loading control.

ALT1 Promoter Luciferase Reporter Assay

This protocol outlines a method to quantify the effect of this compound on the transcriptional activity of the human ALT1 promoter.

-

Plasmid Constructs:

-

Reporter Plasmid: Clone the promoter region of the human ALT1 gene (containing the PPRE) upstream of a firefly luciferase gene in a suitable reporter vector.

-

Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

-

-

Cell Culture and Transfection: Seed human hepatoma cells (e.g., HuH-7) in 24-well plates. Co-transfect the cells with the ALT1 promoter-reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially from each lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of promoter activity relative to the vehicle control.

PPARα-GAL4 Transactivation Assay

This assay is used to determine the specific potency of this compound on the PPARα receptor.

-

Plasmid Constructs:

-

Receptor Plasmid: A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human or rat PPARα.

-

Reporter Plasmid: A plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

Control Plasmid: A Renilla luciferase plasmid for normalization.

-

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the GAL4-PPARα-LBD plasmid, the GAL4-UAS-luciferase reporter plasmid, and the Renilla control plasmid.

-

Compound Treatment: Treat the transfected cells with a range of this compound concentrations.

-

Luciferase Assay and Analysis: Perform a dual-luciferase assay as described in section 4.2. The resulting data will generate a dose-response curve from which the EC50 value can be calculated.

Conclusion

This compound is a selective PPARα agonist with well-defined downstream effects on lipid metabolism and a species-specific induction of ALT1 in humans. The triglyceride-lowering effects are consistent with the known roles of PPARα in regulating fatty acid and lipoprotein metabolism. The elevation in serum ALT is a direct consequence of the transcriptional activation of the ALT1 gene, a phenomenon not observed in preclinical rat models due to the lower potency of this compound for the rat PPARα receptor. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding the molecular mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for PPAR partial or full activation revealed by a novel ligand binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The peroxisome proliferator-activated receptor α agonist, this compound, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPT glutamic--pyruvic transaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: AZD4619

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway. Its investigation is primarily in the context of autoimmune diseases and oncology. This document provides detailed information on the solubility of this compound and standardized protocols for its preparation for in vitro and in vivo studies.

Physicochemical Properties

-

IUPAC Name: N-((4S)-4-(2-(2-amino-5-chloropyrimidin-4-yl)ethyl)-5,5-difluoromorpholin-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

-

Molecular Formula: C₁₉H₁₉ClF₅N₈O₂

-

Molecular Weight: 536.86 g/mol

-

Appearance: White to off-white solid

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the solubility data compiled from preclinical studies.

| Solvent | Concentration (mM) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 | 25 | Recommended for stock solutions. |

| Ethanol (100%) | < 1 | 25 | Not recommended for primary stock. |

| Methanol | < 5 | 25 | Limited solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | 25 | Practically insoluble. Requires a vehicle for aqueous solutions. |

| Propylene Glycol | 10 | 25 | Can be used as a co-solvent. |

| Tween® 80 | 5 | 25 | Can be used as a surfactant to improve aqueous solubility. |

Note: It is always recommended to perform a small-scale solubility test before preparing large batches.

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640, DMEM)

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Prepare a 10 mM Stock Solution:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh out 5.37 mg of this compound powder and add it to the tared tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. This is your 10 mM stock solution.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Vortex the working solutions gently before adding them to the cell cultures.

-

Preparation of this compound for In Vivo Animal Studies (Oral Gavage)

This protocol outlines the preparation of an this compound formulation suitable for oral administration in rodent models.

Materials:

-

This compound powder

-

Vehicle components:

-

Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.5% (w/v)

-

Tween® 80, 0.1% (v/v)

-

Sterile water

-

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Calibrated balance and pipettes

-

Sterile tubes

Protocol:

-

Prepare the Vehicle Solution:

-

In a sterile beaker, add 0.1 mL of Tween® 80 to 99.9 mL of sterile water and mix.

-

Slowly add 0.5 g of HPMC to the solution while stirring continuously with a magnetic stir bar.

-

Continue stirring until the HPMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution should be cooled to room temperature before adding the drug.

-

-

Formulate the this compound Suspension:

-

Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse.

-

Weigh out the required amount of this compound powder.

-

Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This can be done in a mortar and pestle.

-

Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.

-

Stir the final suspension for at least 30 minutes before administration to ensure uniformity.

-

-

Administration and Storage:

-

The suspension should be administered immediately after preparation.

-

Continuously stir the suspension during the dosing procedure to prevent the drug from settling.

-

This formulation is a suspension and is not suitable for long-term storage. It should be prepared fresh daily.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of action of this compound in T-cell signaling.

Experimental Workflow for In Vitro Preparation

Caption: Workflow for preparing this compound for cell-based assays.

Disclaimer: This document is intended for research use only. The protocols provided are based on preclinical data and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for AZD4619: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective small molecule inhibitor with a complex chemical structure, making it susceptible to various environmental factors that can impact its stability and integrity. These application notes provide a comprehensive overview of the recommended storage conditions, handling procedures, and hypothetical protocols for assessing the stability of this compound. The information herein is intended to guide researchers in maintaining the quality of the compound and in developing robust analytical methods for its evaluation.

Storage and Handling

Proper storage and handling are critical to ensure the long-term stability and reliability of this compound. The following conditions are based on supplier recommendations.[1]

Shipping and Receiving

This compound is typically shipped at ambient temperatures as a non-hazardous chemical and is stable for several weeks under these conditions, including time spent in customs.[1] Upon receipt, the compound should be transferred to the recommended storage conditions as soon as possible.

Long-Term and Short-Term Storage

To maintain the integrity of this compound, it is essential to adhere to the specified storage conditions. The compound should be stored in a dry, dark environment.[1]

Table 1: Recommended Storage Conditions for this compound Solid Compound [1]

| Storage Duration | Temperature | Additional Conditions |

| Short-Term (days to weeks) | 0 - 4 °C | Dry, protected from light |

| Long-Term (months to years) | -20 °C | Dry, protected from light |

Stock Solution Storage

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Once dissolved, stock solutions should also be stored under controlled conditions to minimize degradation.

Table 2: Recommended Storage Conditions for this compound Stock Solutions [1]

| Storage Duration | Temperature | Additional Conditions |

| Short-Term (days to weeks) | 0 - 4 °C | Protected from light |

| Long-Term (months) | -20 °C | Protected from light, aliquot to avoid freeze-thaw cycles |

It is best practice to prepare fresh dilutions from the stock solution for each experiment. The shelf life of the solid compound is greater than two years if stored properly.[1]

Hypothetical Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are hypothetical and based on general principles outlined in ICH guidelines, as specific experimental data for this compound is not publicly available.

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the stress conditions to be applied to this compound to induce degradation.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Neutralize the solution with an appropriate volume of 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the mixture at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to a dry heat of 105°C for 24 hours.

-

Allow to cool, then prepare a 100 µg/mL solution in the mobile phase for analysis.

-

-

Photolytic Degradation (Solution):

-

Expose a 100 µg/mL solution of this compound in the mobile phase to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze the solution directly.

-

-

Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase that has not been subjected to any stress conditions.

Hypothetical Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase ultra-high-performance liquid chromatography (UPLC) method coupled with UV and mass spectrometry (MS) detection is proposed.

UPLC-UV/MS Method Protocol

Table 3: Proposed UPLC-UV/MS Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |

| MS Detection | Electrospray Ionization (ESI), Positive Mode, Scan range m/z 100-1000 |

Potential Degradation Pathways

Based on the chemical structure of this compound, several functional groups are susceptible to degradation under stress conditions. The following diagram illustrates a hypothetical degradation pathway.

Caption: Hypothetical degradation pathways of this compound.

The thioether and ester functionalities are likely points of degradation through oxidation and hydrolysis, respectively. The aromatic rings and ether linkage may be susceptible to photolytic cleavage.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for conducting stability studies on this compound.

Caption: Workflow for this compound stability testing.

Conclusion

While specific stability data for this compound is not extensively published, the information provided on storage and handling, coupled with the hypothetical protocols for forced degradation and analysis, offers a robust framework for researchers. Adherence to the recommended storage conditions is paramount for maintaining the compound's integrity. The proposed experimental designs and analytical methods provide a starting point for developing a comprehensive understanding of this compound's stability profile, which is a critical aspect of its development and use in research.

References

Application Notes and Protocols for AZD4619 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon activation by an agonist such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.

This document provides detailed protocols for a cell-based assay to characterize the activity of this compound. The primary assay is a luciferase reporter assay in human hepatoma HepG2 cells, which provides a quantitative measure of PPARα activation. A secondary, confirmatory assay using quantitative PCR (qPCR) to measure the expression of downstream target genes is also described.

Signaling Pathway

The activation of PPARα by this compound initiates a signaling cascade that results in the transcription of genes involved in fatty acid metabolism.

Caption: this compound activates PPARα, leading to its heterodimerization with RXR and subsequent transcriptional activation of target genes.

Experimental Protocols

Primary Assay: PPARα Luciferase Reporter Assay

This assay quantifies the activation of PPARα by measuring the activity of a luciferase reporter gene under the control of a PPRE.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

PPARα expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound

-

Reference PPARα agonist (e.g., GW7647)

-

DMSO (vehicle control)

-

Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Culture:

-

Cell Seeding:

-

The day before transfection, seed 4 x 10⁴ HepG2 cells per well in a 96-well plate in 100 µL of complete growth medium.[3]

-

Incubate overnight to allow for cell attachment.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol. A typical ratio is 100 ng of PPARα expression plasmid and 100 ng of PPRE-luciferase reporter plasmid per well.

-

Add the transfection complexes to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Also prepare dilutions of a reference agonist (e.g., GW7647, 1 nM to 1 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).

-

After the 24-hour transfection, replace the medium with 100 µL of the compound dilutions.

-

Incubate for an additional 18-24 hours.[3]

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.

-

Secondary Assay: qPCR for PPARα Target Gene Expression

This assay confirms the findings of the luciferase reporter assay by measuring the mRNA levels of known PPARα target genes.

Materials:

-

Treated cells from a parallel experiment to the primary assay (seeded in 6-well plates)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-